molecular formula C15H10BrN3O2 B14564377 5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- CAS No. 61472-38-6

5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo-

Cat. No.: B14564377
CAS No.: 61472-38-6
M. Wt: 344.16 g/mol
InChI Key: NHRLVYHDWQBSPU-UHFFFAOYSA-N
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Description

5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- is a complex organic compound that belongs to the quinolinedione family This compound is characterized by the presence of a quinolinedione core, which is a bicyclic structure consisting of a quinoline ring fused with a diketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinedione Core: The quinolinedione core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under oxidative conditions.

    Introduction of Amino Groups: The amino groups can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the quinolinedione core.

    Bromination: The bromine atom is introduced through an electrophilic bromination reaction, typically using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.

    Substitution: The amino and bromo substituents can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution may involve reagents like sodium azide, while electrophilic substitution can use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinolinedione derivatives depending on the reagents used.

Scientific Research Applications

5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of the bromo substituent enhances its electrophilicity, making it more reactive towards biological targets.

Comparison with Similar Compounds

Similar Compounds

    5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-: Lacks the bromo substituent, resulting in different reactivity and applications.

    5,8-Quinolinedione, 6-amino-2-(2-hydroxyphenyl)-: Contains a hydroxy group instead of an amino group, affecting its chemical properties and biological activity.

    5,8-Quinolinedione, 6-amino-2-(2-methylphenyl)-: The presence of a methyl group alters its steric and electronic properties.

Uniqueness

The unique combination of amino and bromo substituents in 5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- imparts distinct chemical reactivity and potential applications. The bromo substituent enhances its electrophilicity, making it more reactive in substitution reactions, while the amino groups provide sites for further functionalization.

Properties

CAS No.

61472-38-6

Molecular Formula

C15H10BrN3O2

Molecular Weight

344.16 g/mol

IUPAC Name

6-amino-2-(2-aminophenyl)-7-bromoquinoline-5,8-dione

InChI

InChI=1S/C15H10BrN3O2/c16-11-12(18)14(20)8-5-6-10(19-13(8)15(11)21)7-3-1-2-4-9(7)17/h1-6H,17-18H2

InChI Key

NHRLVYHDWQBSPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)Br)N)N

Origin of Product

United States

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